2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
CAS No.: 879488-37-6
Cat. No.: VC2394751
Molecular Formula: C6H8BrNOS
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879488-37-6 |
|---|---|
| Molecular Formula | C6H8BrNOS |
| Molecular Weight | 222.11 g/mol |
| IUPAC Name | 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol |
| Standard InChI | InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-3-4(7)10-5/h3,9H,1-2H3 |
| Standard InChI Key | JTHVMHSSQOPBCP-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=NC=C(S1)Br)O |
| Canonical SMILES | CC(C)(C1=NC=C(S1)Br)O |
Introduction
Chemical Structure and Basic Properties
Molecular Identity and Classification
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is a heterocyclic compound belonging to the thiazole family. The compound has a CAS number of 879488-37-6 and contains a five-membered thiazole ring with both sulfur and nitrogen atoms in its structure . The molecular formula of this compound is C6H8BrNOS, representing the carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms present in its structure.
The structural features of this compound include a thiazole ring as the core component, with a bromine atom attached at the 5-position and a propan-2-ol substituent at the 2-position. This specific arrangement contributes to its unique chemical and potentially biological properties. The presence of both a heterocyclic ring and a hydroxyl group enables diverse chemical interactions, making it valuable for various applications in research and development.
Physical and Chemical Characteristics
While specific physical data for 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is limited in the available literature, general properties can be inferred based on its structural features. The compound likely exists as a solid at room temperature, given the presence of the thiazole ring and bromine atom. The hydroxyl group in the propan-2-ol substituent would contribute to its solubility profile, making it somewhat soluble in polar organic solvents and potentially exhibiting limited water solubility.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol likely involves several strategic approaches that capitalize on the reactivity of thiazole derivatives. One potential synthetic route may involve the reaction of 5-bromo-2-lithiothiazole with acetone, followed by appropriate workup procedures to yield the target compound. Another approach might incorporate the bromination of a pre-formed 2-(1,3-thiazol-2-yl)propan-2-ol at the 5-position using brominating agents such as N-bromosuccinimide (NBS).
These synthetic methodologies would be conducted under controlled conditions, typically involving anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The purification of the final product would likely involve chromatographic techniques to ensure high purity for research applications.
Chemical Reactivity and Transformations
The reactivity of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is governed by its functional groups, primarily the bromine atom, the thiazole ring, and the hydroxyl group. Each of these sites offers distinct opportunities for chemical transformations:
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The bromine at the 5-position serves as a site for potential cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), allowing for the introduction of various carbon-based substituents.
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The hydroxyl group can undergo typical alcohol reactions, including esterification, oxidation to ketones, or conversion to leaving groups for nucleophilic substitution.
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The thiazole nitrogen possesses nucleophilic character and may participate in alkylation or acylation reactions under appropriate conditions.
These reactive sites make 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Research Applications and Development
Medicinal Chemistry Applications
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol represents a valuable scaffold in medicinal chemistry research. The thiazole ring is found in numerous pharmaceutically active compounds, and the specific substitution pattern in this molecule provides opportunities for further optimization of biological activity.
The compound may serve as a precursor for the development of:
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Novel antimicrobial agents, potentially addressing the growing concern of antibiotic resistance.
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Enzyme inhibitors targeting specific pathways involved in disease progression.
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Modifiers of protein-protein interactions that regulate cellular processes.
The versatility of the thiazole scaffold, combined with the specific functionalization in 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, makes it a promising starting point for drug discovery efforts focused on various therapeutic areas.
Building Block in Organic Synthesis
Beyond its potential biological applications, 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol serves as a valuable synthetic intermediate in the preparation of more complex molecules. The presence of multiple reactive sites allows for selective functionalization to generate diverse chemical libraries.
Synthetic chemists may utilize this compound to:
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Construct heterocycle-based molecular frameworks with defined three-dimensional architectures.
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Introduce the thiazole moiety into larger molecular systems through coupling reactions.
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Generate combinatorial libraries for high-throughput screening in drug discovery programs.
The strategic incorporation of this building block into synthetic schemes can facilitate access to novel chemical space with unique properties and applications.
Comparative Analysis with Related Compounds
Structural Analogues
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol shares structural similarities with several related thiazole derivatives that have been investigated for various applications. A comparative analysis helps understand the structure-activity relationships and potential applications of this specific compound.
Table 1: Comparison of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol with Related Compounds
| Compound | Structural Differences | Potential Impact on Properties |
|---|---|---|
| 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol | Contains ethan-1-ol instead of propan-2-ol group | May exhibit different solubility and hydrogen bonding capabilities |
| 2-Thiazol-2-yl-propan-2-ol | Lacks bromine substituent at 5-position | Likely lower lipophilicity and different biological activity profile |
| 5-Bromo-2-methylthiazole | Contains methyl group instead of propan-2-ol | Reduced hydrogen bonding capacity and different reactivity pattern |
This comparative analysis illustrates how subtle structural modifications can influence the physical, chemical, and potentially biological properties of thiazole derivatives.
Structure-Activity Relationships
The relationship between structural features and biological activity is of particular interest in medicinal chemistry. For thiazole-based compounds like 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, several structure-activity relationships have been observed in related compounds:
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The presence of bromine at the 5-position often enhances antimicrobial activity, possibly due to increased lipophilicity and electronic effects.
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The hydroxyl group may serve as a hydrogen bond donor/acceptor, potentially improving binding to biological targets.
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The thiazole ring provides rigidity and specific electronic properties that can influence interactions with enzymes and receptors.
Understanding these relationships can guide further optimization of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol derivatives for specific applications in drug discovery and development.
Future Research Directions
Medicinal Chemistry Optimization
Future research on 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol could focus on medicinal chemistry optimization to enhance its potential therapeutic properties. This might include:
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Systematic modification of the propan-2-ol group to explore the effect on biological activity and pharmacokinetic properties.
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Replacement of bromine with other halogens or functional groups to investigate structure-activity relationships.
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Incorporation of additional functional groups at available positions to target specific biological pathways.
These studies would aim to identify derivatives with improved potency, selectivity, and drug-like properties for potential therapeutic applications.
Mechanism Elucidation Studies
A deeper understanding of the mechanisms underlying the biological activities of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol would be valuable for its development as a research tool or therapeutic agent. Future studies might include:
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Protein binding assays to identify specific molecular targets.
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Crystallographic studies to elucidate binding modes and interactions.
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Cellular studies to track compound distribution and metabolism.
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Computational modeling to predict interactions with potential biological targets.
These mechanistic investigations would provide valuable insights into the compound's mode of action and guide rational design of improved derivatives.
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